![molecular formula C12H11F4N3 B11727495 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3,5-difluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by difluoromethylation using difluoromethylating agents such as difluoromethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Applications De Recherche Scientifique
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11F4N3 |
|---|---|
Poids moléculaire |
273.23 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c1-7-11(6-19(18-7)12(15)16)17-5-8-2-9(13)4-10(14)3-8/h2-4,6,12,17H,5H2,1H3 |
Clé InChI |
SCFILZDMUDLRPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
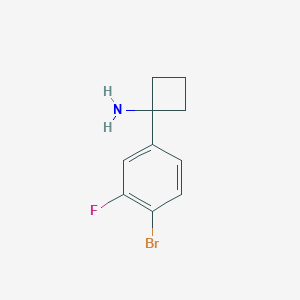
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
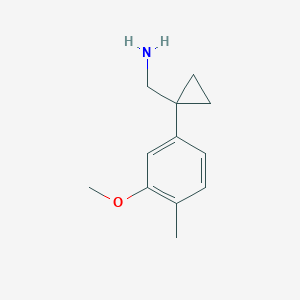
![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
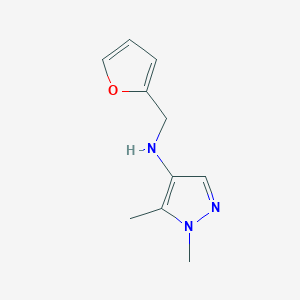
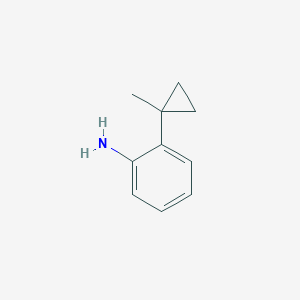
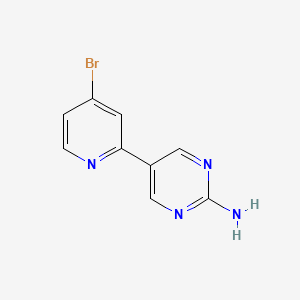
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
